[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
CAS No.: 1158194-34-3
Cat. No.: VC2068466
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1158194-34-3](/images/structure/VC2068466.png)
Specification
CAS No. | 1158194-34-3 |
---|---|
Molecular Formula | C10H13ClFN |
Molecular Weight | 201.67 g/mol |
IUPAC Name | N-[(2-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |
Standard InChI Key | LIZVRPBEGIJHKO-UHFFFAOYSA-N |
SMILES | C=CCNCC1=CC=CC=C1F.Cl |
Canonical SMILES | C=CCNCC1=CC=CC=C1F.Cl |
Introduction
Chemical Structure and Properties
(2-Fluorophenyl)methylamine hydrochloride consists of a 2-fluorophenyl group connected to an amino group via a methylene bridge, with the amino group also bearing a prop-2-en-1-yl (allyl) substituent. The molecule exists as a hydrochloride salt, which typically enhances stability and solubility in polar solvents compared to the free amine form.
Structural Characteristics
The compound contains several key structural features:
-
A benzene ring with a fluorine atom at the ortho (2) position
-
A methylene bridge connecting the aromatic ring to the nitrogen
-
An allyl (prop-2-en-1-yl) group attached to the nitrogen
-
A hydrochloride salt formation
Based on structural similarities with other fluorinated amine hydrochlorides, the compound likely presents as a crystalline solid at room temperature, as is common with many amine hydrochloride salts .
The presence of the fluorine atom at the ortho position likely influences the electronic properties of the aromatic ring differently than compounds with fluorine at other positions, such as (3-fluorophenyl)methylamine hydrochloride .
Synthesis Methods
Reductive Amination
One common approach involves reductive amination between 2-fluorobenzaldehyde and allylamine:
-
Condensation of 2-fluorobenzaldehyde with allylamine to form an imine intermediate
-
Reduction of the imine using sodium borohydride (NaBH₄) or other reducing agents
-
Conversion to the hydrochloride salt using HCl in dioxane or other suitable methods
This method has been successfully employed for synthesizing similar compounds as described in the literature: "To a 50-mL round bottom flask charged with a stir bar was added the secondary amine, NiCl₂·6H₂O (5 mol%), and 15 mL of methanol. The solution was then stirred vigorously using a magnetic stirrer. After 10 minutes, sodium borohydride (2 equiv) was added..." .
Mizoroki-Heck Arylation Approach
Another potential synthetic route could involve the Mizoroki-Heck arylation of free allylamines followed by reduction:
"A 7.5 mL vial was charged with Pd(OAc)₂ (6.7 mg, 0.03 mmol, 0.10 equiv), silver acetate (50 mg, 0.3 mmol, 1 equiv), organohalide (0.30 mmol, 1.0 equiv), acetic acid (1.0 mL) and amine (0.36 mmol, 1.2 equiv) followed by the addition of dry ice (~92 mg, 2.1 mmol, 7 equiv) as CO₂ source..." .
Purification and Characterization
After synthesis, purification can be achieved through:
-
Basification of the reaction mixture with ammonium hydroxide
-
Extraction with dichloromethane
-
Drying over Na₂SO₄
-
Concentration in vacuo
-
Formation of the hydrochloride salt by treatment with HCl in dioxane
Characterization would typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity.
Structural Analogues and Comparative Analysis
Comparison with Similar Compounds
Several structurally related compounds provide valuable context for understanding the properties and potential applications of (2-Fluorophenyl)methylamine hydrochloride.
Compound | Structural Difference | Notable Properties |
---|---|---|
(3-fluorophenyl)methylamine hydrochloride | Fluorine at meta (3) position instead of ortho (2) | Used as a chemical intermediate |
2-Fluoro-2-methylpropan-1-amine hydrochloride | Aliphatic structure with fluorine on a tertiary carbon | European Community Number: 826-843-1 |
(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride | Contains trifluoromethyl group at para position; different structural arrangement | Reported yield: 80% as a white solid |
Effect of Fluorine Position
The position of the fluorine atom on the aromatic ring significantly influences the compound's properties:
-
Ortho (2) position: The proximity to the methylene bridge likely creates steric effects and potential intramolecular interactions
-
Meta (3) position: As in (3-fluorophenyl)methylamine hydrochloride, provides different electronic effects on the aromatic system
-
Para (4) position: Would create a more symmetrical electronic distribution
These positional differences can affect reactivity, binding properties, and potential biological activities of the compounds .
Physical and Chemical Hazards
According to GHS classification data available for similar compounds: "H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation" .
Analytical Methods
Identification and Characterization Techniques
Several analytical methods can be employed for the identification and characterization of (2-Fluorophenyl)methylamine hydrochloride:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons, methylene protons, allyl protons, and the NH proton
-
¹³C NMR would reveal the carbon framework
-
¹⁹F NMR would provide specific information about the fluorine environment
-
-
Infrared (IR) Spectroscopy:
-
Characteristic bands for N-H stretching, C-F stretching, and aromatic C=C stretching
-
-
Mass Spectrometry:
-
Would provide molecular weight confirmation and fragmentation pattern analysis
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Useful for purity determination and quantitative analysis
-
-
Gas Chromatography (GC):
-
Applicable for volatile derivatives or after suitable derivatization
-
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on:
-
Synthesizing a series of analogues with varying substituents on the phenyl ring
-
Investigating the effect of the fluorine position (ortho, meta, para) on biological activity
-
Exploring modifications of the allyl group to enhance specific properties
Synthetic Methodology Development
Improving synthetic approaches could focus on:
-
Developing more efficient and environmentally friendly synthesis methods
-
Exploring catalytic approaches to enhance selectivity
-
Investigating flow chemistry techniques for scalable production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume